molecular formula C12H9BrClNO B1343854 2-(Benzyloxy)-3-bromo-5-chloropyridine CAS No. 202409-82-3

2-(Benzyloxy)-3-bromo-5-chloropyridine

Cat. No. B1343854
M. Wt: 298.56 g/mol
InChI Key: VNCIESPHQGBEKA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxy-1-methylpyridinium triflate . The choice of solvent (toluene vs. trifluoro-toluene) is important .
  • Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

2. Synthesis of Chalcones Derivatives

  • Application Summary : Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . A specific compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, was synthesized .
  • Methods of Application : The compound was synthesized by coupling with aromatic substituted aldehyde .
  • Results or Outcomes : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were also screened for antimicrobial activity .

3. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This rearrangement is a method for the synthesis of certain types of organic compounds .
  • Methods of Application : The rearrangement is induced by treating the oxazoline with a strong base .
  • Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

4. Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxy-1-methylpyridinium triflate . The choice of solvent (toluene vs. trifluoro-toluene) is important .
  • Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

5. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Application Summary : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This rearrangement is a method for the synthesis of certain types of organic compounds .
  • Methods of Application : The rearrangement is induced by treating the oxazoline with a strong base .
  • Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

6. Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate (1) is used as a reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is produced in situ by N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) is important .
  • Results or Outcomes : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as procedures for dealing with spills or exposure.


Future Directions

Future directions might involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.


properties

IUPAC Name

3-bromo-5-chloro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIESPHQGBEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622120
Record name 2-(Benzyloxy)-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-bromo-5-chloropyridine

CAS RN

202409-82-3
Record name 2-(Benzyloxy)-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-chloro-2-pyridinol (7.0 g, 33.6 mmol) was stirred in toluene (160 ml) and silver carbonate (10.23 g, 36.9 mmol) added, followed by benzyl bromide (6.32 g, 4.39 ml, 36.9 mmol). The mixture was heated to reflux for 1 hour. After cooling, the mixture was filtered, washed with water (×2), dried (MgSO4) and evaporated. The residue was triturated with isohexane and the pale yellow solid filtered and dried. (8.36 g).
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4.39 mL
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10.23 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a microwave tube NaH (60% in paraffin. 56 mg. 1.4 mmol) was washed with hexane and 3-bromo-2,5-dichloro-pyridine (245 mg. 1.08 mmol) in dry DMF (2 mL) were added. To this suspension BnOH (123 μL. 1.23 mmol) in dry DMF (1 mL) was dropped carefully. The reaction mixture was stirred 15 min until the formation of hydrogen has ceased. The tube was sealed and stirred at 100° C. in a microwave reactor for 30 min. After removal of the solvent in vacuo the residue was partioned between water (10 mL) and DCM (10 mL) and extracted with DCM (3×10 mL). The combined organic fractions were washed with brine dried over Na2SO4 filtered and concentrated in vacuo. The resulting title compound was used for the next reaction without purification. GC-MS (m/z): 297 [M+].
Name
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56 mg
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245 mg
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2 mL
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123 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LDESA HELMUT BUSCHMANN - academia.edu
Compounds that are used for the treatment of pain, inflammation, and fever are classified into two main groups according to their mode of action: nonsteroidal anti-inflammatory drugs (…
Number of citations: 0 www.academia.edu

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